3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system, and a methoxyphenyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and an appropriate aldehyde, the intermediate Schiff base can be cyclized using a suitable catalyst to form the desired pyrrolo[1,2-a]imidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share a similar imidazole core but differ in their substituents and biological activities.
Imidazo[1,2-a]pyridine derivatives: Have a similar fused ring system but with a pyridine ring instead of a pyrrole ring.
Uniqueness
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-11-6-4-10(5-7-11)12-9-14-13-3-2-8-15(12)13;/h4-7,9H,2-3,8H2,1H3;1H |
InChI Key |
DDTVEZQNOUBFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2CCC3.Cl |
Origin of Product |
United States |
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